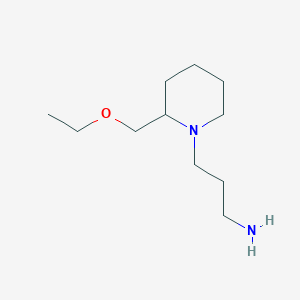
1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)ethan-1-ol
Descripción general
Descripción
1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Occupational Health and Toxicology
Research into the health effects of occupational chlorinated solvent exposure reveals the importance of studying compounds with chloro- and methylpyrimidin groups. These solvents, which share some structural similarities with the compound of interest, are associated with various adverse health effects, including toxicity to the central nervous system, liver, and kidneys, and potential carcinogenicity. Understanding the toxicology and metabolism of such compounds can inform safety guidelines and exposure limits in occupational settings (Ruder, 2006).
Drug Metabolism and Pharmacokinetics
The role of cytochrome P450 (CYP) enzymes in the metabolism of drugs is a critical area of research. Compounds with piperidinyl groups, similar to the one , often serve as substrates or inhibitors of various CYP isoforms. Studies on the selectivity and potency of chemical inhibitors against CYP isoforms can aid in predicting drug-drug interactions and optimizing drug therapy, highlighting the relevance of understanding the pharmacokinetics of complex molecules like "1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)ethan-1-ol" (Khojasteh et al., 2011).
Chemical Reactions and Mechanisms
The study of nucleophilic aromatic substitution reactions, particularly those involving nitro-groups and piperidine, provides insights into the chemical reactivity and mechanisms of compounds with similar structures. Such research is foundational in synthetic organic chemistry, facilitating the design and synthesis of new compounds with varied applications, including drug development and material science (Pietra & Vitali, 1972).
Environmental Chemistry and Toxicology
The understanding of the environmental behavior and toxicology of organophosphate esters, which may share some functional similarities with the compound of interest, is crucial for assessing environmental risk and human exposure. Studies on isomers of such compounds in technical mixtures and environmental samples can inform on their sources, transport, and fate in the environment (Truong et al., 2017).
Propiedades
IUPAC Name |
1-[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-8(17)10-4-3-5-16(7-10)12-6-11(13)14-9(2)15-12/h6,8,10,17H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUERYJMXCFSQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC(C2)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















